1-Butyl-2,3-dimethyl-1H-pyrrole
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Overview
Description
1-Butyl-2,3-dimethyl-1H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of butyl and dimethyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-2,3-dimethyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that are efficient and scalable. For example, the use of manganese complexes in the absence of organic solvents allows for the selective synthesis of pyrroles with minimal by-products . Additionally, the use of ionic liquids as reaction media can enhance the yield and selectivity of pyrrole synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,3-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1-Butyl-2,3-dimethyl-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-2,3-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The electron-rich pyrrole ring can participate in various biochemical pathways, leading to the modulation of cellular processes. For example, pyrrole derivatives can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2,5-dimethyl-1H-pyrrole: Similar structure but with different substitution pattern.
1-Butyl-3,4-dimethyl-1H-pyrrole: Another isomer with different methyl group positions.
1-Butyl-1H-pyrrole: Lacks the dimethyl substituents, leading to different chemical properties.
Uniqueness
1-Butyl-2,3-dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both butyl and dimethyl groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-7-11-8-6-9(2)10(11)3/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
CYOAIFUFNNOEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=C1C)C |
Origin of Product |
United States |
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